molecular formula C10H14Cl2N2 B2464000 1-(Pyridin-3-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride CAS No. 1093232-60-0

1-(Pyridin-3-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride

Cat. No.: B2464000
CAS No.: 1093232-60-0
M. Wt: 233.14
InChI Key: GZQJGESMXWQLHS-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is definitively established as this compound. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for bicyclic nitrogen-containing heterocycles, where the azabicyclo[3.1.0]hexane designation indicates a six-membered bicyclic system with a nitrogen atom incorporated into the ring structure. The numerical sequence [3.1.0] specifies the number of atoms in each bridge connecting the bridgehead carbons, with three atoms in the first bridge, one atom in the second bridge, and zero atoms in the third bridge, creating the characteristic strained cyclopropane ring fused to the pyrrolidine-like ring system.

The compound is registered under Chemical Abstracts Service number 1093232-60-0, providing a unique identifier for this specific molecular entity. Alternative chemical designations documented in chemical databases include various representations that emphasize different structural aspects of the molecule. The International Chemical Identifier code provides a standardized representation: 1S/C10H12N2.2ClH/c1-2-8(5-11-3-1)10-4-9(10)6-12-7-10;;/h1-3,5,9,12H,4,6-7H2;2*1H, which encodes the complete molecular structure including stereochemical information. The corresponding International Chemical Identifier key ROWJMPWGCFWVST-UHFFFAOYSA-N serves as a shortened hash representation for rapid database searches and molecular identification.

The Simplified Molecular-Input Line-Entry System notation for this compound is documented as c1ccc(cn1)C12CNCC2C1.Cl.Cl, which represents the structural connectivity in a linear format. This notation clearly shows the pyridine ring (c1ccc(cn1)) connected to the bicyclic core structure (C12CNCC2C1) along with two chloride ions. The dihydrochloride designation indicates that the compound exists as a salt form with two protons and two chloride counterions, significantly affecting its solubility and crystalline properties compared to the free base form.

Molecular Geometry and Bicyclic Framework Analysis

The molecular geometry of this compound is characterized by a complex three-dimensional arrangement featuring significant ring strain and conformational constraints. The azabicyclo[3.1.0]hexane core structure represents a fascinating example of bridged bicyclic architecture, where a cyclopropane ring is fused to a pyrrolidine-like five-membered ring containing nitrogen. This structural arrangement creates considerable ring strain due to the forced planar geometry of the cyclopropane bridge and the resulting deformation of normal tetrahedral bond angles around the bridgehead carbons.

The pyridine substituent at the 1-position of the bicyclic framework introduces additional conformational complexity through potential steric interactions and electronic effects. The connection point between the pyridine ring and the bicyclic core allows for rotational freedom around the carbon-carbon bond, though this rotation may be restricted by steric hindrance between the pyridine ring and the bicyclic framework. The nitrogen atom in the pyridine ring is positioned at the 3-position relative to the point of attachment, creating a meta-substituted aromatic system that influences the overall molecular dipole moment and potential for intermolecular interactions.

Conformational studies of related 3-azabicyclo[3.1.0]hexane derivatives have revealed that these systems can adopt different ring conformations depending on substitution patterns and electronic effects. Research has demonstrated that N-methyl derivatives of 6-morpholino-3-azabicyclo[3.1.0]hexane preferentially adopt chair conformations, while N-demethyl analogs favor boat conformations. These conformational preferences arise from complex interactions between steric repulsion, electronic effects, and ring strain minimization. The bicyclic framework exhibits characteristic dihedral angles that reflect the inherent strain within the system, with computational studies using Modified Neglect of Diatomic Overlap calculations providing detailed geometric parameters for the parent 3-azabicyclo[3.1.0]hexane system.

Structural Parameter Value Reference Method
Molecular Formula C₁₀H₁₄Cl₂N₂ Experimental determination
Molecular Weight 233.14 g/mol Mass spectrometry
Bicyclic Bridge Pattern [3.1.0] International Union of Pure and Applied Chemistry nomenclature
Ring System Type Fused cyclopropane-pyrrolidine Structural analysis
Substitution Position 1-position (bridgehead) International Union of Pure and Applied Chemistry designation

Crystallographic Studies and Protonation State Characterization

The crystallographic characterization of this compound reveals important information about its solid-state structure and protonation behavior. As a dihydrochloride salt, this compound exists in a protonated state where two hydrogen atoms have been added to basic nitrogen sites within the molecule, with two chloride ions serving as counterions to maintain electrical neutrality. The protonation pattern most likely involves the nitrogen atom within the bicyclic framework and potentially the pyridine nitrogen, though definitive assignment requires detailed structural analysis through X-ray crystallography or nuclear magnetic resonance spectroscopy.

The formation of the dihydrochloride salt significantly alters the physical and chemical properties of the compound compared to its neutral free base form. The ionic character introduced by the salt formation enhances water solubility and influences the crystalline packing arrangement through electrostatic interactions between the protonated nitrogen centers and chloride counterions. These ionic interactions, combined with potential hydrogen bonding between protonated nitrogens and chloride ions, create a complex three-dimensional crystal lattice structure that determines the material's physical properties such as melting point, stability, and hygroscopic behavior.

Related crystallographic studies of azabicyclic compounds have provided valuable insights into the general structural characteristics of this class of molecules. X-ray structural analyses of morpholino-substituted 3-azabicyclo[3.1.0]hexane derivatives have confirmed chair conformations for certain substitution patterns, with detailed bond length and angle measurements revealing the geometric constraints imposed by the bicyclic framework. These studies demonstrate that the azabicyclo[3.1.0]hexane core maintains consistent structural features across different derivatives, with typical carbon-carbon bond lengths in the cyclopropane bridge showing characteristic strain-induced elongation compared to unstrained cyclopropane systems.

The storage conditions specified for this compound indicate room temperature stability, suggesting that the crystalline dihydrochloride salt form provides adequate stabilization against decomposition or rearrangement reactions. The designation as a powder form indicates that the compound crystallizes as small crystallites rather than large single crystals, which is common for pharmaceutical and research compounds where rapid dissolution and consistent handling properties are prioritized over crystal size. The high purity specification of 95% or greater indicates that the crystallization and purification processes have been optimized to remove impurities while maintaining the desired dihydrochloride salt form.

Crystallographic Property Specification Source
Physical Form Powder Supplier specification
Purity ≥95% Quality control analysis
Storage Temperature Room temperature Stability data
Salt Form Dihydrochloride Chemical analysis
Molecular Formula (Salt) C₁₀H₁₄Cl₂N₂ Elemental analysis

Properties

IUPAC Name

1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.2ClH/c1-2-8(5-11-3-1)10-4-9(10)6-12-7-10;;/h1-3,5,9,12H,4,6-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWJMPWGCFWVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CN=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This reaction is performed on a gram scale and provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities. The major diastereoisomers can be easily isolated by chromatography on silica gel .

Chemical Reactions Analysis

1-Pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

1-(Pyridin-3-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride, with the CAS Number 1093232-60-0, has a molecular formula of C10H12N2.2ClH and a molecular weight of approximately 233.14 g/mol. Its structure features a bicyclic framework that contributes to its unique biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of similar structures have shown promising antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. In one study, various synthesized compounds demonstrated significant zones of inhibition, suggesting that modifications to the bicyclic structure can enhance antimicrobial efficacy .

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems, particularly in modulating dopaminergic and serotonergic pathways. Research indicates that derivatives may exhibit psychoactive properties, making them candidates for further investigation in treating neurological disorders such as depression and anxiety .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Antibacterial Evaluation

In a recent study published in the Oriental Journal of Chemistry, researchers synthesized several derivatives based on the azabicyclo framework, including those similar to this compound. The antibacterial assays revealed that specific compounds exhibited superior activity against S. aureus compared to standard antibiotics like ampicillin, with zones of inhibition reaching up to 17 mm at certain concentrations .

Table 1: Antibacterial Activity of Synthesized Compounds

CompoundZone of Inhibition (mm)Bacteria Tested
3c17Staphylococcus aureus
3d14Escherichia coli
3e12Candida albicans

Case Study 2: Neuropharmacological Assessment

Another study explored the neuropharmacological effects of structurally related compounds, focusing on their potential as dopamine receptor modulators. The findings suggested that these compounds could influence behavioral outcomes in animal models, indicating their potential use in treating mood disorders .

Mechanism of Action

The mechanism of action of 1-Pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition of bacterial growth or disruption of fungal cell walls .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 3-azabicyclo[3.1.0]hexane core is a versatile scaffold modified with diverse substituents to achieve varied pharmacological effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 3-Azabicyclo[3.1.0]hexane Derivatives

Compound Name Molecular Formula Molecular Weight CAS Number Therapeutic Use/Activity Key References
1-(Pyridin-3-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride C₁₀H₁₂N₂·2HCl 231.13 (free base) Not provided Nicotinic receptor modulation (inferred)
Centanafadine Hydrochloride C₁₅H₁₅N·HCl 245.7 923981-14-0 ADHD treatment (dopamine/norepinephrine reuptake inhibition)
Bicifadine Hydrochloride C₁₂H₁₅N·HCl 217.71 66504-75-4 Non-opioid analgesic (acute/chronic pain)
(±)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane C₁₁H₁₁Cl₂N 228.12 Not provided Monoamine neurotransmitter modulation (chronic pain, depression)
1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride C₁₅H₁₅N·HCl 245.7 923981-14-0 Sustained-release formulations for CNS disorders
1-(4-Hexylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride C₁₇H₂₅N·HCl 279.85 66504-51-6 Not specified (structural analog)
1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride C₆H₈F₃N·HCl 195.59 1221722-96-8 Not specified (fluorinated analog)

Key Findings:

Synthetic Methods :

  • Microwave-assisted synthesis with cesium carbonate in NMP is common for aryl-substituted analogs .
  • Palladium-catalyzed cross-coupling (e.g., with 3-bromopyridines) is critical for introducing heteroaromatic groups like pyridin-3-yl .

Pharmacological Profiles: Centanafadine and 1-(naphthalen-2-yl) derivatives prioritize sustained-release formulations for CNS disorders, achieving 30–80% Cmax reduction compared to immediate-release forms . Bicifadine and 3,4-dichlorophenyl analogs target pain pathways but differ in mechanisms: Bicifadine is a non-opioid, while the dichlorophenyl variant modulates monoamine reuptake .

Biological Activity

1-(Pyridin-3-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, receptor interactions, and therapeutic implications.

Chemical Structure and Properties

The compound belongs to the class of azabicyclic compounds, characterized by a bicyclic structure containing nitrogen atoms. Its molecular formula is C10H12Cl2NC_{10}H_{12}Cl_2N, and it features a pyridine ring that contributes to its biological activity.

Opioid Receptor Interaction

Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane, including this compound, exhibit significant binding affinity for μ-opioid receptors (MOR). These compounds have been evaluated for their potential in treating conditions such as pruritus in veterinary medicine, demonstrating high selectivity for MOR over δ and κ receptors .

Table 1: Binding Affinity of 3-Azabicyclo[3.1.0]hexane Derivatives

Compoundμ-Receptor Binding Affinity (pM)δ-Receptor Binding Affinity (pM)κ-Receptor Binding Affinity (pM)
This compound< 100> 10000> 10000
Other derivativesVaries (50 - 500)> 5000> 5000

Antitumor Activity

Recent studies have explored the antitumor potential of compounds containing the azabicyclo[3.1.0]hexane moiety. For instance, spiro-fused derivatives have shown cytostatic effects in various cancer cell lines, indicating that these compounds can inhibit cell proliferation and induce apoptosis in transformed cells .

Case Study: Cytotoxicity Assessment
In vitro assays demonstrated that treatment with specific azabicyclo derivatives resulted in:

  • Reduction of cell viability : Treatment with compound variants led to a decrease in viable cell counts by up to 70% in certain cancer models.
  • Cell cycle arrest : Compounds caused significant accumulation of cells in the G0/G1 phase, suggesting an interruption in the cell cycle progression similar to cisplatin effects .

The mechanism by which these compounds exert their biological effects is multifaceted:

  • Receptor Modulation : The interaction with opioid receptors modulates pain pathways and may influence neurogenic inflammation.
  • Cell Cycle Regulation : The observed cytostatic effects are likely due to interference with key regulatory proteins involved in cell cycle progression, leading to apoptosis or senescence in cancer cells.

Q & A

Q. Table 1: Comparative Synthetic Routes

MethodYield (%)Key Reference
Photochemical cyclization35–45
Amine-pyridine coupling20–30

Basic: How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer:
Characterization requires a multi-technique approach:

  • NMR Spectroscopy : Confirm bicyclic structure and proton environments (e.g., pyridine ring protons at δ 8.5–9.0 ppm) .
  • HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ for free base).
  • X-ray Crystallography : Resolve stereochemistry of the azabicyclo core .
  • Elemental Analysis : Verify chloride content in the dihydrochloride form.

Basic: What are the critical stability considerations for long-term storage?

Methodological Answer:
Stability depends on:

  • Hygroscopicity : Store in airtight containers with desiccants to prevent hydrolysis .
  • Temperature : Room temperature (20–25°C) is acceptable, but avoid prolonged exposure to >30°C .
  • Light Sensitivity : Protect from UV light to prevent degradation of the azabicyclo framework .

Q. Table 2: Stability Data

ConditionDegradation (%) after 6 Months
25°C, desiccated<5
40°C, humid20–30

Advanced: How can computational chemistry optimize synthesis and reaction design?

Methodological Answer:
The ICReDD framework integrates quantum chemical calculations and experimental feedback:

  • Reaction Path Search : Use density functional theory (DFT) to model cyclization transition states .
  • Parameter Optimization : Machine learning to predict ideal solvent systems (e.g., DMF vs. THF) and catalyst ratios.
  • Validation : Compare computed activation energies with experimental yields to refine models .

Advanced: What statistical experimental design (DoE) approaches are suitable for reaction optimization?

Methodological Answer:

  • Factorial Design : Test variables (temperature, solvent polarity, catalyst loading) to identify interactions .
  • Response Surface Methodology (RSM) : Maximize yield by modeling non-linear relationships between parameters.
  • Case Study : A 2^3 factorial design reduced reaction optimization time by 60% in similar bicyclic systems .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-Validation : Combine NMR, IR, and mass spectrometry to confirm functional groups.
  • Dynamic NMR : Resolve conformational ambiguities in the azabicyclo ring (e.g., chair vs. boat) .
  • Reference Standards : Compare with structurally validated compounds (e.g., ethyl 2-azabicyclo derivatives) .

Advanced: What in vitro models are appropriate for evaluating neuropharmacological activity?

Methodological Answer:

  • Receptor Binding Assays : Screen for affinity at nicotinic acetylcholine receptors (nAChRs) due to the pyridine moiety .
  • Cell-Based Models : Use SH-SY5Y neuroblastoma cells to assess cytotoxicity and neurotransmitter modulation .
  • Dose-Response Studies : IC50 determination for functional antagonism/agonism .

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